molecular formula C9H9F3N2O2 B1395307 Ethyl 2-amino-6-(trifluoromethyl)nicotinate CAS No. 890302-01-9

Ethyl 2-amino-6-(trifluoromethyl)nicotinate

Cat. No. B1395307
CAS RN: 890302-01-9
M. Wt: 234.17 g/mol
InChI Key: SYWBXHBOURLVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H9F3N2O2 . It has been studied for its potential as an inhibitor of HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) function, which is a promising drug target for HIV-1 inhibitors .


Synthesis Analysis

The synthesis of Ethyl 2-amino-6-(trifluoromethyl)nicotinate and its derivatives has been reported in the literature . The synthesis process involves the use of commercially accessible and inexpensive starting materials. The intermediates were prepared in gram scale, making it viable for industrial production .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-6-(trifluoromethyl)nicotinate is represented by the formula C9H9F3N2O2 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-amino-6-(trifluoromethyl)nicotinate are primarily related to its potential as a bioactive core component in the development of new insecticides .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-6-(trifluoromethyl)nicotinate are represented by its molecular formula C9H9F3N2O2 .

Scientific Research Applications

Insecticidal Activity

Researchers are investigating the use of Ethyl 2-amino-6-(trifluoromethyl)nicotinate in the development of novel insecticides. Its derivatives have shown promise as modulators of the ryanodine receptor, which could lead to new, more effective insect control methods .

Future Directions

The future directions for the study of Ethyl 2-amino-6-(trifluoromethyl)nicotinate are primarily related to its potential as a bioactive core component in the development of new insecticides . Additionally, its potential as an inhibitor of HIV-1 RT-associated RNase H function suggests that it could be a promising lead for the design of new allosteric RNase H inhibitors active against viral replication .

properties

IUPAC Name

ethyl 2-amino-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-6(9(10,11)12)14-7(5)13/h3-4H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWBXHBOURLVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-6-(trifluoromethyl)nicotinate

Synthesis routes and methods

Procedure details

19.5 g (0.12 mol) of ethyl 3-amino-3-iminopropanoate (described in Chemical and Pharmaceutical Bulletin, vol. 43, No. 5, p. 793 (1995)) was added to 100 mL of acetonitrile, and 18.6 g (0.12 mol) of 1,8-diazabicyclo[5.4.0]-7-undecene was added thereto at room temperature. The resulting mixture was stirred for 5 minutes. 20.6 g (0.12 mol) of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one was added to the above mixture, and 18.6 g (0.12 mol) of 1,8-diazabicyclo[5.4.0]-7-undecene was added thereto. The resulting mixture was stirred for 3 hours at 80° C. The solvent was distilled off under reduced pressure from the reaction mixture, and the residue was concentrated to half the original volume. Ice water was added thereto. Crystals precipitated therefrom were separated by filtration, and were dissolved in ethyl acetate. The filtrate was extracted with ethyl acetate. The solution having the crystals dissolved therein and the organic phase extracted were combined, and the resultant was washed with brine, and then was dried and concentrated. The residue was purified by column chromatography (ethyl acetate:n-hexane=1:9 to 1:4), and thus 17.8 g of the title compound was obtained as colorless crystals (yield: 62%).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
18.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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